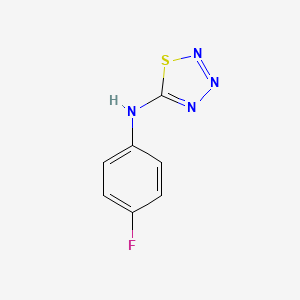

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine

説明

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using sodium nitrite in the presence of hydrochloric acid to yield the desired thiatriazole compound. The reaction conditions generally involve:

Temperature: Room temperature to 50°C

Solvent: Acetonitrile or ethanol

Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

化学反応の分析

Types of Reactions

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Brominated derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine has been investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI), showing promising growth inhibition rates. The average growth inhibition (GI) values were found to be substantial, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the modulation of cellular pathways associated with cancer cell proliferation and survival. Further studies are required to elucidate the specific molecular targets and pathways involved.

Agricultural Applications

Plant Growth Regulation

Recent patents have highlighted the use of this compound in agricultural applications as a plant growth regulator. The compound has been shown to induce growth-regulating responses in plants, enhancing crop yield under optimal conditions. This application is particularly relevant in the context of sustainable agriculture practices where growth regulators can improve productivity without the use of harmful chemicals .

Pesticidal Properties

In addition to promoting plant growth, this compound has been explored for its pesticidal properties. Its efficacy against certain pests and pathogens could provide an environmentally friendly alternative to conventional pesticides. The synthesis methods for this compound also suggest that it can be produced in a cost-effective manner suitable for agricultural applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes involving 4-fluorophenyl isothiocyanate as a precursor. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 15.72 | 50.68 |

| MDA-MB-231 | 12.53 | 45.00 |

| HCT116 | 10.00 | 40.00 |

| OVCAR-8 | 14.00 | 48.00 |

Table 2: Plant Growth Regulation Effects

| Treatment Method | Crop Type | Yield Increase (%) |

|---|---|---|

| Foliar Application | Tomato | 25 |

| Soil Drench | Wheat | 30 |

| Seed Treatment | Corn | 20 |

作用機序

The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of microbial growth by targeting essential enzymes in the biosynthetic pathways of bacteria or fungi.

類似化合物との比較

Similar Compounds

- N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine

- N-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine

- N-(4-fluorophenyl)-1,2,4-thiatriazol-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the thiatriazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

生物活性

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a thiatriazole ring that contributes to its biological activity. The presence of the fluorine atom on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of thiatriazoles, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL . The presence of halogen substituents like fluorine is linked to increased antibacterial activity.

2. Anticancer Activity

The anticancer potential of thiatriazole derivatives has been explored in various studies. For instance, compounds with structural similarities have been shown to inhibit the growth of estrogen receptor-positive cancer cell lines (e.g., MCF-7) with IC50 values around 15.9 µM . The mechanism often involves the modulation of enzyme activity critical for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition: The compound may inhibit steroid sulfatase (STS), a key enzyme in estrogen metabolism, which is crucial for the growth of certain breast cancer cells .

- Cell Membrane Interaction: The unique structure allows for effective penetration through cell membranes, enhancing its bioavailability and efficacy.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various thiatriazole derivatives against Gram-positive and Gram-negative bacteria. The fluorinated derivatives exhibited superior activity compared to non-fluorinated analogs. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-Fluorophenyl)-Thiatriazole | S. aureus | 20 |

| Non-fluorinated Thiatriazole | E. coli | 40 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.9 | STS Inhibition |

| MDA-MB-231 | 25.0 | Apoptosis Induction |

特性

IUPAC Name |

N-(4-fluorophenyl)thiatriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUYKBOHMOAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327158 | |

| Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1544-80-5 | |

| Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。